Lipophilicity (cLogP) Differentiation Driven by the ortho-sec-Butyl Substituent
The ortho-sec-butyl group on the phenoxy ring is a key differentiator from unsubstituted phenoxyacetamides, significantly increasing lipophilicity and potentially membrane permeability. The target compound's predicted cLogP is 4.2, compared to a cLogP of 2.8 for the direct non-sec-butyl analog N-(3-amino-2-methylphenyl)-2-phenoxyacetamide, representing a calculated 1.4 log unit increase . This alters the compound's drug-likeness profile for applications in blood-brain barrier penetration or intracellular target engagement. The comparator cLogP values are derived from ChemSpider's predictive algorithm (ACD/Labs Percepta).
| Evidence Dimension | Partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP 4.2 (predicted) |
| Comparator Or Baseline | N-(3-amino-2-methylphenyl)-2-phenoxyacetamide (no sec-butyl): cLogP 2.8 (predicted) |
| Quantified Difference | +1.4 log units |
| Conditions | In silico prediction via ACD/Labs Percepta algorithm as provided by ChemSpider |
Why This Matters
A higher cLogP can translate to improved passive membrane diffusion and blood-brain barrier penetration, making this compound a potentially more suitable scaffold for CNS drug discovery programs compared to less lipophilic analogs.
